Adefovir

Descripción general

Descripción

Adefovir es un análogo de nucleótido utilizado principalmente para el tratamiento de infecciones crónicas por el virus de la hepatitis B (VHB). Es un análogo de nucleótido acíclico de la adenosina monofosfato y a menudo se administra en forma de su profármaco, this compound dipivoxil, para mejorar su biodisponibilidad . This compound funciona inhibiendo la enzima transcriptasa inversa, que es crucial para la replicación del VHB .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Adefovir dipivoxil se puede sintetizar a través de un proceso de varios pasos. . Las condiciones de reacción generalmente involucran el uso de solventes como la dimetilformamida (DMF) y catalizadores como la trietilamina.

Métodos de producción industrial: En entornos industriales, el this compound dipivoxil se produce calentando un solvente farmacéutico y un agente de inclusión para disolución, seguido de enfriamiento a temperatura ambiente. La mezcla se combina luego con this compound dipivoxil y se procesa aún más para formar gránulos. Estos gránulos se mezclan con aditivos farmacéuticos para una uniformidad en la tabletización o encapsulación .

Análisis De Reacciones Químicas

Tipos de reacciones: Adefovir experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo fosfonato.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: El borohidruro de sodio es un agente reductor común.

Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con this compound en condiciones básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos fosforilados, que son cruciales para la actividad antiviral del compuesto .

Aplicaciones Científicas De Investigación

Adefovir tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar análogos de nucleótidos y sus interacciones.

Biología: Investigado por sus efectos sobre la replicación viral y los procesos celulares.

Medicina: Se utiliza principalmente para el tratamiento de la hepatitis B crónica.

Industria: Utilizado en el desarrollo de fármacos antivirales y formulaciones.

Mecanismo De Acción

Adefovir ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VHB. Una vez dentro de la célula, this compound se fosforila a su forma activa, this compound difosfato. Esta forma activa compite con los sustratos naturales y se incorpora al ADN viral, lo que lleva a la terminación de la cadena e inhibición de la replicación viral .

Compuestos similares:

Tenofovir: Otro análogo de nucleótido utilizado para el tratamiento de la hepatitis B y el VIH.

Lamivudina: Un análogo de nucleósido utilizado para el tratamiento de la hepatitis B.

Entecavir: Un análogo de nucleósido con una barrera más alta a la resistencia que el this compound.

Singularidad: La principal ventaja de this compound es su menor tasa de resistencia en comparación con la lamivudina. es menos potente que el tenofovir y tiene un mayor riesgo de nefrotoxicidad .

Comparación Con Compuestos Similares

Tenofovir: Another nucleotide analog used for HBV and HIV treatment.

Lamivudine: A nucleoside analog used for HBV treatment.

Entecavir: A nucleoside analog with a higher barrier to resistance than adefovir.

Uniqueness: this compound’s primary advantage is its lower resistance rate compared to lamivudine. it is less potent than tenofovir and has a higher risk of nephrotoxicity .

Actividad Biológica

Adefovir, primarily used in the treatment of chronic hepatitis B and HIV infections, is an acyclic nucleotide analog that exhibits significant antiviral activity. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and notable case studies.

This compound dipivoxil is a prodrug that, upon administration, is converted into its active form, this compound diphosphate. The mechanism of action involves:

- Inhibition of Viral Polymerases : this compound diphosphate inhibits the reverse transcriptase enzyme in HIV and the polymerase enzyme in hepatitis B virus (HBV), leading to DNA chain termination. This action occurs at concentrations significantly lower than those required to inhibit human DNA polymerases, thus minimizing potential toxicity to host cells .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile:

- Bioavailability : Approximately 73.6% after oral administration.

- Half-life : Intracellular half-life is about 18 hours, allowing for once-daily dosing.

- Renal Excretion : A significant portion of the drug is eliminated renally, necessitating monitoring of renal function during treatment .

Hepatitis B Virus (HBV)

A pivotal Phase III trial demonstrated that this compound dipivoxil (10 mg daily) resulted in improvements in liver histology for 64% of patients compared to 33% in the placebo group (p=0.0002). This study included patients with precore mutant HBV, emphasizing this compound's effectiveness even in resistant strains .

Human Immunodeficiency Virus (HIV)

In HIV treatment settings, a study showed that patients receiving this compound experienced a significant decline in HIV RNA levels (0.4-log10) compared to placebo (p<0.001). However, CD4+ cell counts remained stable throughout the study period .

Safety Profile and Adverse Effects

While generally well-tolerated, this compound can lead to several adverse effects:

- Renal Toxicity : Cases of Fanconi syndrome have been reported, particularly among patients with pre-existing conditions like diabetes and hypertension .

- Hepatic Enzyme Elevations : Elevated liver enzymes were noted in some patients during treatment .

- Musculoskeletal Pain : Patients have reported joint pain and other musculoskeletal issues associated with prolonged use of this compound .

Study on Renal Toxicity

A study involving 28 patients highlighted the onset of renal toxicity after prolonged this compound use. Symptoms ranged from joint pain to significant weight loss and decreased height. The duration from the start of treatment to symptom onset varied widely, with most cases occurring after 24 months of therapy .

Efficacy in Resistant Strains

Another case series examined patients previously treated with lamivudine who developed resistance. Switching to a combination therapy including this compound showed promising results in restoring viral suppression in resistant strains .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Mechanism of Action | Inhibits viral polymerases leading to DNA chain termination |

| Bioavailability | 73.6% |

| Half-life | 18 hours |

| Efficacy in HBV | 64% improvement in liver histology vs. 33% placebo |

| Efficacy in HIV | 0.4-log10 decline in HIV RNA levels |

| Common Adverse Effects | Renal toxicity, elevated hepatic enzymes, musculoskeletal pain |

Propiedades

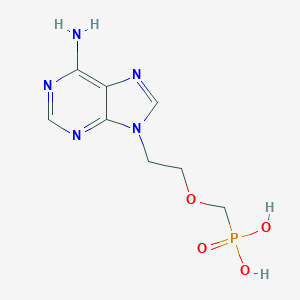

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046214 | |

| Record name | Adefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0); 0.4 (pH 7.2); log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/ | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Adefovir dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog antiviral agent. Following initial diester hydrolysis in vivo to form adefovir, the drug undergoes subsequent phosphorylation by cellular enzymes to form its active metabolite, adefovir diphosphate. Adefovir diphosphate inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. Adefovir diphosphate is a weak inhibitor of human DNA polymerases, including alpha- and gamma-polymerases., Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 uM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases alpha and gamma with Ki values of 1.18 uM and 0.97 uM, respectively., 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) is a potent and selective inhibitor of retrovirus (i.e., human immunodeficiency virus) replication in vitro and in vivo. Uptake of PMEA by human MT-4 cells and subsequent conversion to the mono- and diphosphorylated metabolites (PMEAp and PMEApp) are dose-dependent and occur proportionally with the initial extracellular PMEA concentrations. Adenylate kinase is unable to phosphorylate PMEA. However, 5-phosphoribosyl-1-pyrophosphate synthetase directly converts PMEA to PMEApp with a Km of 1.47 mM and a Vmax that is 150-fold lower than the Vmax for AMP. ATPase, 5'-phosphodiesterase, and nucleoside diphosphate kinase are able to dephosphorylate PMEApp to PMEAp, albeit to a much lower extent than the dephosphorylation of ATP. PMEApp has a relatively long intracellular half-life (16-18 hr) and has a much higher affinity for the human immunodeficiency virus-specified reverse transcriptase than for the cellular DNA polymerase alpha (Ki/Km: 0.01 and 0.60, respectively). PMEApp is at least as potent an inhibitor of human immunodeficiency virus reverse transcriptase as 2',3'-dideoxyadenosine 5'-triphosphate. Being an alternative substrate to dATP, PMEApp acts as a potent DNA chain terminator, and this may explain its anti-retrovirus activity. | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white crystalline solid | |

CAS No. |

106941-25-7 | |

| Record name | Adefovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106941-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adefovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106941257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GQP90I798 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 °C | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.